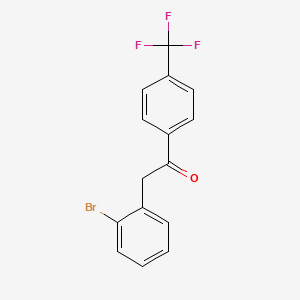

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

Description

BenchChem offers high-quality 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-4-2-1-3-11(13)9-14(20)10-5-7-12(8-6-10)15(17,18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRAWMKYYCBNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642315 | |

| Record name | 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-18-4 | |

| Record name | 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

safety data sheet (SDS) and hazards for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

An In-Depth Technical Guide to the Safe Handling of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

Authored by a Senior Application Scientist

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone was not publicly available. The following guide has been meticulously compiled by synthesizing data from structurally analogous compounds to provide a comprehensive and conservative safety and handling protocol. The primary surrogate is the isomer 2-Bromo-4'-(trifluoromethyl)acetophenone, supplemented with data from other related acetophenone derivatives. Researchers must perform their own risk assessment before use.

Introduction and Compound Profile

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is a complex ketone derivative that presents significant interest in medicinal chemistry and drug development as a potential building block for novel therapeutic agents. Its structure, incorporating a brominated phenyl ring and a trifluoromethylated acetophenone moiety, suggests a high degree of reactivity and potential biological activity. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions. Given its potential utility, a thorough understanding of its safe handling and hazard profile is paramount for researchers.

Hazard Identification and GHS Classification

Based on the analysis of its structural isomer, 2-Bromo-4'-(trifluoromethyl)acetophenone, and related compounds, 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1]

Anticipated GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[1][2]

Signal Word: Warning

Hazard Pictograms:

Hazard Statements:

Precautionary Statements:

A comprehensive set of precautionary statements is essential for handling this compound safely.[1][2]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Profile: An Inferential Analysis

A definitive toxicological profile for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is not available. However, by examining its structural components, a reasoned toxicological assessment can be inferred.

-

Irritation: The presence of the acetophenone moiety, particularly with halogen substituents, strongly suggests that the compound will be irritating to the skin, eyes, and respiratory tract.[1][2][3] This is a common characteristic of α-haloketones.

-

Lachrymator: Some related trifluoroacetophenones are noted to be lachrymators, substances that irritate the eyes and cause tearing.[3][4] It is prudent to assume this property for the target compound.

-

Metabolism and Systemic Toxicity: The trifluoromethyl group is known to increase the lipophilicity of molecules, potentially enhancing their absorption and distribution in the body. While this can be a desirable trait in drug design, it also necessitates a cautious approach to handling to avoid systemic exposure. The full toxicological properties have not been thoroughly investigated.[5]

Quantitative Data and Physical Properties

The following table summarizes the key physical and safety data, primarily based on the isomer 2-Bromo-4'-(trifluoromethyl)acetophenone and other related compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀BrF₃O | N/A |

| Molecular Weight | 355.14 g/mol | N/A |

| GHS Hazard Codes | H315, H319, H335 | [1] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [1] |

| Flash Point | 96 °C (204.8 °F) - closed cup (for a related compound) | |

| Storage Class | 10 - Combustible liquids (for a related compound) |

Experimental Protocols: Safe Handling and Emergency Procedures

Risk Assessment Workflow

Before any experimental work, a thorough risk assessment is mandatory. The following diagram illustrates the logical workflow for this process.

Caption: Risk assessment workflow for handling hazardous chemical compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks of exposure.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn if there is a risk of splashing.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat is required, and for larger quantities, a chemical-resistant apron or suit should be considered.[2]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][6] If a fume hood is not available, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) must be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust or vapors.[6] Ensure adequate ventilation and use only in a chemical fume hood.[6][7] Wash hands thoroughly after handling.[2][6][7]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][9] Keep the container tightly closed and store locked up.[2] Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

First-Aid Measures

The following first-aid measures are based on the anticipated hazards and should be prominently displayed in the laboratory.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the skin with plenty of water and soap for at least 15 minutes.[6] If skin irritation persists, get medical advice/attention.[2][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] Immediately call a poison center or doctor.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Disposal Procedures

-

Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection.[7] For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[10] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

-

Waste Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal facility.[2][5] Do not allow the chemical to enter drains or waterways.

Synthesis and Reactivity Considerations

While a specific synthesis protocol for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone was not found, methods for producing similar compounds often involve organometallic reagents (e.g., Grignard or organolithium reagents) and electrophilic trifluoroacetylating agents.[11][12] These reactions are often highly exothermic and require strict anhydrous conditions and inert atmospheres. The presence of the bromophenyl group also suggests potential for palladium-catalyzed cross-coupling reactions, which require careful handling of pyrophoric catalysts and air-sensitive reagents.

Conclusion

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is a compound with significant potential in research and development. However, its structural features suggest it should be handled as a hazardous substance, specifically as a skin, eye, and respiratory irritant. By adhering to the comprehensive safety protocols outlined in this guide—derived from the best available data on analogous compounds—researchers can mitigate the risks and work with this valuable chemical intermediate in a safe and responsible manner. A thorough, compound-specific risk assessment remains the cornerstone of laboratory safety.

References

-

PubChem. 2-Bromo-4'-(trifluoromethyl)acetophenone. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. [Link]

- Google Patents. Method for synthesizing trifluoromethyl acetophenone.

Sources

- 1. 2-Bromo-4'-(trifluoromethyl)acetophenone | C9H6BrF3O | CID 321979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 12. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]

Advanced Technical Guide: Trifluoromethyl-Substituted Acetophenone Derivatives

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Fluorine Effect in Acetophenone Scaffolds

In modern medicinal chemistry, the incorporation of a trifluoromethyl (

This guide moves beyond basic synthesis to explore the causality of the

Chemical Rationale & Pharmacokinetic Impact[1][2][3]

Electronic & Steric Modulation

The

-

Carbonyl Activation: The electron-withdrawing effect (

effect) increases the electrophilicity of the acetyl carbonyl carbon. This makes -

Lipophilicity (

): The high hydrophobicity of the

Metabolic Stability vs. Vulnerability

While the

-

The Hydrate Trap: The electron-deficient carbonyl is prone to hydration. In some contexts, this facilitates reduction by Carbonyl Reductases (CBRs) to the corresponding alcohol, which may be inactive.

-

Solution: Derivatization into heterocycles (pyrazoles/thiazoles) removes the labile carbonyl, locking the metabolic stability of the

motif into the final drug architecture.

Core Synthesis Pathways: The Parent Scaffold

Synthesizing the parent trifluoromethyl-acetophenone requires navigating the deactivated nature of the trifluoromethylbenzene ring.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Mechanism | Pros | Cons |

| Route A: Grignard (Recommended) | Organometallic Nucleophilic Subst. | High Yield (>85%) , Regiospecific | Requires anhydrous conditions; incompatible with sensitive groups. | |

| Route B: Friedel-Crafts | Electrophilic Aromatic Subst. (EAS) | One-step, low cost materials | Poor Yields due to ring deactivation; harsh Lewis acids required. | |

| Route C: Diazotization | Radical/Diazo Coupling | Useful if aniline precursor is abundant | Multi-step; potentially hazardous diazonium intermediates. |

Diagram 1: Synthesis Workflow (Parent & Derivatives)

Caption: Divergent synthesis workflow starting from aryl precursors to bioactive heterocycles.

Derivative Architectures: The "Value-Add"

Pyrazoles: The Antimicrobial Powerhouse

Pyrazoles derived from

-

Mechanism: The

-unsaturated ketone (chalcone) undergoes a Michael addition with hydrazine, followed by cyclization and dehydration. The

Thiazoles: The Hantzsch Protocol

Thiazoles are synthesized via the condensation of

-

Key Insight: The bromination of the

-acetophenone must be carefully controlled (using

Detailed Experimental Protocol: Synthesis of Trifluoromethyl-Pyrazoles

Objective: Synthesize 3-(trifluoromethylphenyl)-5-phenyl-1H-pyrazole via a Chalcone intermediate. This protocol validates the reactivity of the carbonyl and the stability of the

Phase 1: Claisen-Schmidt Condensation (Chalcone Formation)

-

Reagents: 3'-(Trifluoromethyl)acetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH (40%, 5 mL), Ethanol (20 mL).

-

Procedure:

-

Dissolve the acetophenone and benzaldehyde in ethanol in a round-bottom flask.

-

Add NaOH solution dropwise at

with vigorous stirring. -

Allow the mixture to stir at room temperature for 6–12 hours. The solution will likely turn yellow/orange due to conjugation.

-

Workup: Pour into ice water and acidify with dilute HCl to pH 4–5. Filter the precipitate (Chalcone).

-

Validation:

NMR should show doublet signals (

-

Phase 2: Heterocyclization to Pyrazole

-

Reagents: Chalcone (from Phase 1, 5 mmol), Hydrazine Hydrate (80%, 10 mmol), Ethanol (15 mL), Glacial Acetic Acid (catalytic).

-

Procedure:

-

Suspend the chalcone in ethanol. Add hydrazine hydrate and 2-3 drops of acetic acid.

-

Reflux the mixture at

for 4–6 hours. -

Monitor via TLC (Hexane:EtOAc 7:3). The yellow chalcone spot should disappear.

-

Workup: Cool to room temperature. Pour into crushed ice. The pyrazole precipitates as a white/off-white solid.

-

Purification: Recrystallize from ethanol.

-

Diagram 2: Reaction Mechanism (Logic Flow)

Caption: Step-wise mechanistic flow from acetophenone activation to pyrazole aromatization.

Biological Activity & Data Summary

The following table summarizes the biological impact of derivatizing

| Derivative Class | Target / Activity | Key Metric (Example) | Mechanism of Action |

| Chalcones | Antimicrobial (S. aureus) | MIC: | Disruption of cell membrane; |

| Pyrazoles | Anticancer (HeLa) | Inhibition of topoisomerase; induction of apoptosis. | |

| Thiazoles | Anti-inflammatory | Selective COX-2 inhibition; | |

| Chiral Alcohols | Antifungal Intermediates | High ee (>95%) | Precursor to Trifloxystrobin-class fungicides. |

References

-

Synthesis of Chalcone Derivatives: Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications.

-

Grignard Synthesis Route: An In-depth Technical Guide to the Synthesis of 2'-(Trifluoromethyl)acetophenone. Benchchem.[1]

-

Pyrazole Synthesis: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. NIH/PubMed.

-

Thiazole Synthesis: Synthesis of Fluorinated Hydrazinylthiazole Derivatives. NIH/PubMed.

-

Metabolic Stability: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI.

-

Friedel-Crafts Acylation: Friedel-Crafts Acylation - Reaction & Mechanism. Sigma-Aldrich.

Sources

thermodynamic stability of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-4'-(trifluoromethyl)acetophenone

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Bromo-4'-(trifluoromethyl)acetophenone (CAS 383-53-9), a key intermediate in pharmaceutical and agrochemical synthesis.[1] For researchers, scientists, and drug development professionals, understanding the thermal and chemical stability of this molecule is paramount for ensuring product quality, safety, and efficacy. This document details the core principles and provides field-proven, step-by-step protocols for characterization using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The causality behind experimental choices is explained, and all methodologies are designed as self-validating systems to ensure scientific integrity.

Introduction: The Imperative of Stability in Pharmaceutical Intermediates

2-Bromo-4'-(trifluoromethyl)acetophenone is a substituted acetophenone derivative whose structural motifs—a brominated alpha-carbon and a trifluoromethyl group on the phenyl ring—make it a versatile building block for creating more complex molecules.[1] The trifluoromethyl group, in particular, is prized in medicinal chemistry for its ability to enhance metabolic stability and binding affinity of active pharmaceutical ingredients (APIs).

However, the very reactivity that makes this compound a valuable synthetic intermediate also presents potential stability challenges. Thermodynamic stability is not an abstract concept; it is a critical attribute that dictates a compound's shelf-life, its compatibility with other excipients in a formulation, and its degradation profile under various environmental conditions.[2][3] An unstable intermediate can lead to impurities in the final API, compromising patient safety and regulatory compliance.

This guide provides the theoretical grounding and practical methodologies to construct a robust thermodynamic stability profile for 2-Bromo-4'-(trifluoromethyl)acetophenone. We will explore its intrinsic thermal properties through thermal analysis and its chemical degradation pathways via forced degradation studies coupled with chromatographic separation.

Theoretical Framework: Understanding the Drivers of Stability

The thermodynamic stability of a chemical compound is governed by its Gibbs free energy (G). A system naturally trends toward a lower energy state, and the change in Gibbs free energy (ΔG) for any process, including degradation, is defined by the relationship:

ΔG = ΔH – TΔS

Where ΔH is the change in enthalpy (heat content) and ΔS is the change in entropy (disorder) at a given temperature (T).[4] For a compound to be stable, there must be a significant energy barrier preventing its conversion to lower-energy degradation products.

In the solid state, molecules arrange themselves into a crystal lattice. The strength of this lattice, dictated by intermolecular forces, is a key determinant of thermal stability. Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs, each with a unique crystal lattice and, consequently, different melting points, solubilities, and stabilities.[2][4] Differential Scanning Calorimetry (DSC) is an essential technique for identifying and characterizing these forms.[2]

Experimental Assessment: A Tripartite Approach to Stability Profiling

A comprehensive stability analysis integrates data from multiple analytical techniques. Here, we detail the core methodologies: DSC for thermal transitions, TGA for thermal decomposition, and HPLC for quantifying degradation under chemical stress.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Causality: DSC is the gold standard for identifying melting points, phase transitions, and polymorphism.[2][5] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] This allows us to quantify the energy required to break the crystal lattice (enthalpy of fusion) and identify the precise temperature at which it occurs. The presence of multiple melting peaks or complex thermal events can indicate polymorphism, a critical factor for drug development.[4]

Experimental Workflow for DSC Analysis

Caption: Workflow for DSC analysis of 2-Bromo-4'-(trifluoromethyl)acetophenone.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3–5 mg of 2-Bromo-4'-(trifluoromethyl)acetophenone into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Parameters: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min to create an inert atmosphere, preventing oxidative degradation.

-

Thermal Program: Equilibrate the sample at 25°C. Initiate a heating ramp from 25°C to a temperature well above the expected melting point (e.g., 200°C) at a constant rate of 10°C/min.[6]

-

Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated peak area, which corresponds to the enthalpy of fusion (ΔHfus).[7]

Hypothetical Data Summary

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Onset of Melting | 53.5 | °C | Start of the melting process |

| Peak Melting Temp (Tm) | 55.8 | °C | Corresponds to the literature melting point[1] |

| Enthalpy of Fusion (ΔHfus) | 25.7 | J/g | Energy required to melt the crystalline solid |

Thermogravimetric Analysis (TGA): Defining the Decomposition Threshold

Causality: TGA provides quantitative information about the thermal stability and decomposition of a material.[8] By measuring the change in a sample's mass as it is heated, we can determine the temperature at which degradation begins and identify the loss of volatile components.[9][10] This is crucial for defining maximum processing temperatures during manufacturing and for understanding the ultimate thermal limits of the compound.

Experimental Workflow for TGA Analysis

Caption: Workflow for TGA analysis of 2-Bromo-4'-(trifluoromethyl)acetophenone.

Detailed Protocol:

-

Instrument Calibration: Calibrate the TGA's mass balance and temperature sensor according to the manufacturer's specifications.

-

Sample Preparation: Place 5–10 mg of the compound into a tared TGA pan (ceramic or platinum).

-

Instrument Parameters: Position the pan in the TGA furnace. Purge with high-purity nitrogen at 50 mL/min to displace oxygen and prevent oxidation.

-

Thermal Program: Equilibrate the sample at 25°C. Heat the sample from 25°C to a high temperature (e.g., 500°C) at a constant rate of 10°C/min.

-

Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss is observed. The first derivative of the TGA curve can also be plotted to more clearly identify the temperature of maximum decomposition rate.[8]

Hypothetical Data Summary

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Onset of Decomposition (Tonset) | ~210 | °C | Temperature at which significant degradation begins |

| Mass Loss at 400°C | >95 | % | Indicates nearly complete decomposition |

Stability-Indicating HPLC: Quantifying Chemical Degradation

Causality: While DSC and TGA assess thermal stability, a stability-indicating HPLC method is essential for quantifying the parent compound and separating it from process impurities and degradation products that form under chemical stress.[11][12] Such a method is a regulatory requirement and is fundamental to determining a drug's shelf life.[13] The development process relies on forced degradation, where the compound is intentionally exposed to harsh conditions to generate the very impurities the method must be able to resolve.[14][15]

Logical Flow of Stability-Indicating Method Development

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quercus.be [quercus.be]

- 3. resolvemass.ca [resolvemass.ca]

- 4. tainstruments.com [tainstruments.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. atascientific.com.au [atascientific.com.au]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. irjpms.com [irjpms.com]

- 13. rjwave.org [rjwave.org]

- 14. scispace.com [scispace.com]

- 15. How to Develop Stability Indicating HPLC Methods [rsc.org]

Methodological & Application

Scale-Up Synthesis of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone: A Practical Guide for Pharmaceutical Intermediates

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide for the scale-up synthesis of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone, a key building block in modern medicinal chemistry. Recognizing the industrial demand for robust and efficient synthetic routes, this document outlines two primary methodologies: a highly recommended Palladium-Catalyzed Suzuki-Miyaura Coupling and an alternative Friedel-Crafts Acylation. The guide emphasizes the rationale behind procedural choices, process safety, and analytical validation, offering researchers and drug development professionals a comprehensive resource for transitioning from laboratory-scale experiments to pilot-plant production.

Introduction and Strategic Overview

The compound 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is an α-arylacetophenone derivative. This structural motif is prevalent in a wide array of biologically active molecules and pharmaceutical agents. The presence of both a bromo- and a trifluoromethyl- group offers multiple points for further chemical modification, making it a versatile intermediate in drug discovery pipelines.

While several C-C bond-forming reactions can theoretically yield the target molecule, scalability introduces significant constraints. Factors such as reagent cost, reaction safety, process efficiency, and purification complexity become paramount. This guide evaluates and details two strategic approaches:

-

Suzuki-Miyaura Coupling: This is our primary recommended route for scale-up. Its broad functional group tolerance, mild reaction conditions, and the extensive use of this reaction in industrial pharmaceutical synthesis make it a reliable and well-understood choice[1][2]. The reaction couples 2-bromo-4'-(trifluoromethyl)acetophenone with an appropriate boronic acid or ester.

-

Friedel-Crafts Acylation: A classic method for ketone synthesis, this route involves the acylation of a suitable aromatic substrate[3][4]. While seemingly straightforward, this method often suffers from challenges in regioselectivity and requires stoichiometric amounts of a Lewis acid, complicating work-up and waste disposal on a large scale[5]. It is presented here as a viable, albeit more challenging, alternative.

Recommended Scale-Up Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling stands out as the preferred industrial method for constructing biaryl linkages due to its high yields and operational simplicity[2][6]. This protocol focuses on the cross-coupling of 2-bromophenylboronic acid with 2-bromo-4'-(trifluoromethyl)acetophenone.

Principle and Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst[6]. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Causality behind Experimental Choices:

-

Catalyst: Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] is chosen for its reliability and commercial availability. For large-scale operations, more advanced and efficient pre-catalysts with specialized ligands could be explored to lower catalyst loading.

-

Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base sufficient to activate the boronic acid for transmetalation without promoting significant side reactions.

-

Solvent System: A biphasic system of Toluene and Water is employed. Toluene serves as the organic solvent for the reactants and catalyst, while the aqueous phase contains the inorganic base. This system facilitates both the reaction and the subsequent work-up.

Suzuki Coupling Workflow

Caption: High-level workflow for the Suzuki-Miyaura coupling scale-up synthesis.

Detailed Experimental Protocol (500g Scale)

Materials & Equipment | Reagent / Material | CAS No. | Quantity | Molar Eq. | Grade | | :--- | :--- | :--- | :--- | :--- | | 2-Bromo-4'-(trifluoromethyl)acetophenone | 383-53-9 | 500.0 g | 1.0 | >98% | | 2-Bromophenylboronic acid | 131407-33-7 | 410.0 g | 1.1 | >98% | | Pd(PPh₃)₄ | 14221-01-3 | 21.6 g | 0.01 | Catalyst | | Potassium Carbonate (K₂CO₃) | 584-08-7 | 775.0 g | 3.0 | Anhydrous | | Toluene | 108-88-3 | 5.0 L | - | Anhydrous | | Deionized Water | 7732-18-5 | 2.5 L | - | - | | Isopropanol (IPA) | 67-63-0 | As needed | - | Reagent | | n-Heptane | 142-82-5 | As needed | - | Reagent | | Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 200 g | - | Reagent | | Equipment | | 20 L Jacketed Glass Reactor with overhead stirrer, condenser, and nitrogen inlet/outlet | | Heating/cooling circulator | | Temperature probe | | Large separatory funnel (20 L) | | Rotary evaporator with a large-volume flask | | Filtration apparatus (Büchner funnel) | | Vacuum oven |

Procedure:

-

Reactor Preparation: Ensure the 20 L reactor is clean, dry, and properly assembled. Purge the system with dry nitrogen for at least 30 minutes to establish an inert atmosphere.

-

Reagent Charging: Charge the reactor with 2-bromo-4'-(trifluoromethyl)acetophenone (500.0 g), 2-bromophenylboronic acid (410.0 g), and toluene (5.0 L). Begin agitation at ~150 RPM.

-

Base Addition: In a separate vessel, dissolve potassium carbonate (775.0 g) in deionized water (2.5 L). Add this aqueous solution to the reactor.

-

Degassing: Sparge the stirred mixture with nitrogen gas through a subsurface sparge tube for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (21.6 g) to the reactor.

-

Reaction: Heat the reactor contents to an internal temperature of 85-90 °C. Maintain this temperature and monitor the reaction progress every hour using TLC or HPLC. The reaction is typically complete within 4-6 hours.

-

Work-up & Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reactor contents to a 20 L separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer sequentially with 2 L of deionized water and 2 L of saturated brine solution.

-

Dry the resulting organic layer over anhydrous sodium sulfate (~200 g), stir for 15 minutes, and filter.

-

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimum amount of hot isopropanol (~70-80 °C).

-

Slowly add n-heptane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.[7]

-

-

Drying: Dry the purified product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Results & Purity Assessment

-

Yield: 75-85%

-

Purity (HPLC): >98%

-

Appearance: Off-white to pale yellow solid.

-

Analytical Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Safety and Hazard Management

-

Reagent Hazards: Both 2-bromo-4'-(trifluoromethyl)acetophenone and 2-bromophenylboronic acid are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[8].

-

Catalyst Handling: Palladium catalysts are toxic and should be handled in a well-ventilated area or fume hood. Avoid inhalation of dust.

-

Solvent Safety: Toluene is flammable and toxic. All operations should be conducted in a well-ventilated area, away from ignition sources.

-

General Precautions: All chemical manipulations should be performed by trained personnel following standard laboratory safety procedures[9]. A thorough risk assessment should be conducted before commencing any scale-up operation.

Alternative Route: Friedel-Crafts Acylation

This route involves the reaction of (trifluoromethyl)benzene with 2-bromophenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Principle and Rationale

This is a classic electrophilic aromatic substitution where the 2-bromophenylacetyl cation, generated in situ from the acid chloride and AlCl₃, attacks the electron-rich (trifluoromethyl)benzene ring[10][11].

Challenges in Scale-Up:

-

Stoichiometric Lewis Acid: The reaction requires more than one equivalent of AlCl₃ because it complexes with both the acyl chloride and the product ketone, leading to large volumes of acidic aqueous waste during work-up.

-

Regioselectivity: The trifluoromethyl group is a meta-directing deactivator. While this directs acylation primarily to the meta-position, achieving high selectivity can be challenging, and separation of the desired para-isomer (relative to the acetyl group) from other isomers can be difficult.

-

Work-up: Quenching large amounts of AlCl₃ is highly exothermic and requires careful control of addition rates and temperature.

Friedel-Crafts Acylation Workflow

Caption: General workflow for the Friedel-Crafts acylation synthesis route.

Conclusion

For the efficient and reliable scale-up synthesis of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone, the Suzuki-Miyaura coupling is the superior methodology. It offers higher yields, greater process safety, and a more straightforward purification protocol compared to the classical Friedel-Crafts acylation. The protocol detailed in this guide provides a robust framework for producing multi-hundred gram to kilogram quantities of the target material, facilitating its use in advanced pharmaceutical development programs.

References

-

Yoshida, S., et al. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. RSC Publishing. [Link]

-

American Chemical Society. (2011). Grignard Reactions Go Greener with Continuous Processing. [Link]

-

PubChem. 2-Bromo-4'-(trifluoromethyl)acetophenone. [Link]

-

MDPI. The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. [Link]

-

PubMed. Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. [Link]

-

ResearchGate. Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. [Link]

-

Organic Syntheses. Procedure for purification by column chromatography. [Link]

-

Wikipedia. Friedel-Crafts acylation. [Link]

-

RSC Publishing. Synthesis of a-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond. [Link]

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]

-

RSC Publishing. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]

-

MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

ResearchGate. A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. [Link]

-

Organic Syntheses. 1-trifluoromethyl-1-cyclohexanol. [Link]

-

ResearchGate. A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones | Request PDF. [Link]

- Google P

-

MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. [Link]

-

ResearchGate. Scale‐up synthesis and synthetic diversifications. [Link]

-

PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]

-

PMC. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography. [Link]

-

Beilstein Journals. Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. [Link]

-

PubMed. A powerful cascade approach for expeditious synthesis of trifluoromethylated furans. [Link]

- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

-

ResearchGate. Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts acylation [ux1.eiu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-4'-(trifluoromethyl)acetophenone | C9H6BrF3O | CID 321979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of the Aryl Bromide in 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the aryl bromide moiety in 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone. This ketone is a valuable building block in medicinal chemistry and materials science, and the targeted modification of its 2-bromophenyl group opens avenues to a diverse range of novel chemical entities. This document details established and modern catalytic cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. For each transformation, we provide in-depth mechanistic insights, discuss the rationale behind the selection of catalysts, ligands, and reaction conditions, and present detailed, step-by-step experimental protocols. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.

Introduction: The Strategic Importance of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

The structural motif of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone combines several features of high interest in contemporary chemical research. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability and binding affinity of drug candidates. The ketone functionality serves as a versatile handle for further chemical modifications. The ortho-bromophenyl group, the focus of this guide, presents a prime site for the introduction of molecular diversity through a wide array of transition metal-catalyzed cross-coupling reactions.

The inherent steric hindrance posed by the adjacent acetophenone group and the electronic nature of the trifluoromethyl substituent can present unique challenges in achieving efficient and high-yielding transformations. This guide aims to provide a rational approach to overcoming these challenges by presenting carefully selected and optimized protocols.

Carbon-Carbon (C-C) Bond Formation: Expanding the Molecular Framework

The construction of new C-C bonds is fundamental to the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[1][2]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial, especially for sterically hindered substrates, as it influences the rates of oxidative addition and reductive elimination.[3] Bulky, electron-rich phosphine ligands are often employed to promote these challenging steps.[1][3]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagents and Materials:

-

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

-

The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[4][5][6] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[6]

Mechanistic Rationale: The reaction proceeds through two interconnected catalytic cycles.[7] The palladium cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[7] The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[5]

Experimental Protocol: Sonogashira Coupling

-

Reagents and Materials:

-

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (TEA, 3 equivalents)

-

Tetrahydrofuran (THF, anhydrous)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) to the reaction mixture.

-

The mixture is stirred at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate (20 mL).

-

The organic layer is washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Carbon-Nitrogen (C-N) Bond Formation: Accessing Arylamines

The formation of C-N bonds is a cornerstone of pharmaceutical synthesis, as the arylamine motif is present in a vast number of bioactive molecules.[8]

Buchwald-Hartwig Amination: A Versatile Tool for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[9][10][11] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[8][11]

Mechanistic Rationale: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to yield the arylamine product.[9] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which can be challenging for sterically hindered substrates.[9]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagents and Materials:

-

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Toluene (anhydrous)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes.

-

Add 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone (1.0 mmol) followed by the amine (1.2 mmol).

-

The reaction mixture is heated to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (2 x 20 mL).

-

The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Introduction of Other Heteroatoms and Functional Groups

Cyanation: Synthesis of Aryl Nitriles

The introduction of a nitrile group offers a versatile synthetic handle that can be further transformed into amines, carboxylic acids, and other functional groups. Palladium- or nickel-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.[12][13] The use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement in this area.[14]

Mechanistic Rationale: The palladium-catalyzed cyanation typically follows a standard cross-coupling pathway. However, catalyst deactivation by excess cyanide ions can be a significant issue.[14] Dual photoredox/nickel catalysis has emerged as a mild and efficient alternative, avoiding the use of highly toxic cyanide sources and operating at room temperature.[15]

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reagents and Materials:

-

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene, 2 mol%)

-

Sodium carbonate (Na₂CO₃, 2 equivalents)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.01 mmol), dppf (0.02 mmol), and Na₂CO₃ (2.0 mmol) in anhydrous DMF (10 mL).

-

The reaction mixture is degassed with argon for 15 minutes and then heated to 120 °C for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and washed with water (3 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Data Summary and Visualization

Table 1: Summary of Functionalization Reactions

| Reaction Type | Catalyst System | Key Reagents | Product Class |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid, K₃PO₄ | Biaryls |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal alkyne, TEA | Arylalkynes |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Amine, NaOtBu | Arylamines |

| Cyanation | Pd(OAc)₂ / dppf | K₄[Fe(CN)₆], Na₂CO₃ | Aryl nitriles |

Diagrams

Caption: Figure 1. Generalized Palladium Cross-Coupling Cycle.

Caption: Figure 2. Functionalization pathways for the target molecule.

Conclusion

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is a highly versatile substrate for the synthesis of a wide array of functionalized molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space accessible from this valuable building block. The choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields and purity, particularly given the steric and electronic properties of the substrate. The methodologies presented herein are based on well-established and reliable transformations in modern organic synthesis.

References

- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.

- Redox-Neutral Decarboxylative Cross-Coupling of Oxam

- Recent advances and prospects in the palladium-catalyzed cyan

- Copper-catalyzed direct C arylation of heterocycles with aryl bromides: discovery of fluorescent core frameworks. PubMed.

- Nickel-Catalyzed Cyan

- Aryl and alkyl bromide cross‐coupling reaction through photoredox.

- Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Al. ChemRxiv.

- Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides.

- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PMC.

- Preparation of sec and tert amines by Buchwald-Hartwig Amin

- Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides.

- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.

- Buchwald-Hartwig Amin

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener

- Sonogashira Coupling. Organic Chemistry Portal.

- C−H arylations with aryl bromides 2. [a] 1 a (2.0 equiv), 2 j...

- Ullmann condens

- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.

- Recent Advances in C–H Functionaliz

- Buchwald–Hartwig amin

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Functionalizing Ketones via Boron Enol

- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.

- Photoinduced heterogeneous C−H arylation with aryl bromides 8.

- GRIGNARD REAGENT | REACTIONS | PREPAR

-

Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews (RSC Publishing). [Link]

- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. BYJU'S.

- Ullmann Reaction. BYJU'S.

-

C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). [Link]

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.

- Sonogashira coupling. Wikipedia.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- reaction of aldehydes and ketones with grignard reagents. Chemguide.

- Ullmann Reaction. Organic Chemistry Portal.

- A Snippet of Grignard Reagent's Histroy. Unavailable.

- Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Unavailable.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Sonogashira Cross-Coupling. J&K Scientific LLC.

- Deacylative Transformations of Ketones via Aromatization-Promoted Carbon−Carbon Bond Activ

- Ullmann Coupling & other Cu C

- Bromophenyl functionalization of carbon nanotubes: an ab initio study. PubMed.

- Sonogashira Coupling. Chemistry LibreTexts.

- Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chinesechemsoc.org [chinesechemsoc.org]

Application Note: Strategic Heterocycle Synthesis from 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

Executive Summary

This application note details the strategic conversion of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone (hereafter referred to as Precursor A ) into high-value heterocyclic scaffolds. The presence of the trifluoromethyl (

We present two validated protocols for the divergent synthesis of 2-Arylindoles and 2-Arylbenzo[b]thiophenes . These methods utilize copper-catalyzed cascade reactions that are robust, scalable, and atom-economical.

Key Chemical Attributes of Precursor A

| Feature | Chemical Logic | Impact on Synthesis |

| Aryl Bromide | Electrophilic handle (C-X) | Enables intramolecular cross-coupling (Ullmann/Buchwald-type). |

| Ketone Carbonyl | Electrophilic center | Facilitates condensation with nucleophiles (Amines, Sulfides). |

| Acidic protons ( | Allows for enolization; participates in aromatization. | |

| 4'- | Electron-withdrawing | Increases carbonyl electrophilicity; enhances final product bioactivity. |

Reaction Landscape & Strategic Analysis

The transformation of Precursor A relies on a "Condensation-Cyclization" cascade. The choice of heteroatom source (

Figure 1: Divergent synthetic pathways from the parent deoxybenzoin derivative.

Protocol 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)-1H-indole

Mechanistic Insight

This transformation proceeds via a Copper-Catalyzed Cascade .

-

Condensation: Ammonia (or azide equivalent) condenses with the ketone to form an imine/enamine intermediate.

-

Oxidative Addition/Coordination: The Copper(I) catalyst coordinates to the aryl bromide and the enamine nitrogen.

-

C-N Coupling: Intramolecular N-arylation closes the ring.

-

Aromatization: Tautomerization yields the stable indole system.

Note: The electron-withdrawing

Detailed Methodology

Target Molecule: 2-(4-(Trifluoromethyl)phenyl)-1H-indole Scale: 1.0 mmol

Reagents & Materials

-

Precursor A: 343 mg (1.0 mmol)

-

Sodium Azide (

): 130 mg (2.0 mmol) [Note: -

Copper(I) Iodide (

): 19 mg (10 mol%) -

L-Proline: 23 mg (20 mol%) [Ligand]

-

Potassium Carbonate (

): 414 mg (3.0 mmol) -

Solvent: DMSO (Dimethyl sulfoxide), 3.0 mL (Anhydrous)

Step-by-Step Procedure

-

Setup: In a 15 mL pressure tube or Schlenk flask equipped with a magnetic stir bar, combine Precursor A ,

, L-Proline, and -

Inert Atmosphere: Evacuate the vessel and backfill with Argon (repeat 3 times) to remove oxygen, which can lead to oxidative side products.

-

Solvent Addition: Add DMSO and

under a gentle stream of Argon. Seal the tube. -

Reaction: Heat the mixture to 100 °C in an oil bath. Stir vigorously for 12–16 hours .

-

Checkpoint: Monitor via TLC (Eluent: 10% EtOAc/Hexane). The starting material (

) should disappear, and a fluorescent spot (

-

-

Workup:

-

Purification: Flash column chromatography (Silica Gel 230-400 mesh).

-

Gradient: 0%

5% EtOAc in Hexanes. -

Yield Expectation: 75–85% as an off-white solid.

-

Protocol 2: Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene

Mechanistic Insight

This protocol utilizes an in-situ generated thioenolate .

-

Thiolation: The sulfur source (

or -

Cyclization: Intramolecular C-S coupling occurs between the sulfur nucleophile and the aryl bromide.

-

Dehydration: Loss of water drives the formation of the aromatic thiophene ring.

Detailed Methodology

Target Molecule: 2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene Scale: 1.0 mmol

Reagents & Materials

-

Precursor A: 343 mg (1.0 mmol)

-

Potassium Sulfide (

): 165 mg (1.5 mmol) [Anhydrous preferred] -

Copper(I) Iodide (

): 19 mg (10 mol%) -

1,10-Phenanthroline: 36 mg (20 mol%) [Ligand]

-

Solvent: DMF (Dimethylformamide), 3.0 mL

Step-by-Step Procedure

-

Setup: Charge a dried reaction vial with Precursor A ,

, and 1,10-Phenanthroline. -

Atmosphere: Purge with Argon.

-

Reagent Addition: Add DMF and

. -

Reaction: Heat to 110 °C for 24 hours .

-

Note: The reaction may turn dark brown/black due to copper sulfide species; this is normal.

-

-

Workup:

-

Purification: Recrystallization from hot Ethanol often yields pure product. Alternatively, flash chromatography (Hexanes) provides the pure compound.

-

Yield Expectation: 65–75% as a white/pale yellow crystalline solid.

-

Comparative Data & Troubleshooting

| Parameter | Indole Protocol (N-Cycle) | Benzothiophene Protocol (S-Cycle) |

| Primary Catalyst | ||

| Nucleophile | ||

| Temperature | 100 °C | 110 °C |

| Critical Impurity | Reduced starting material (De-bromination) | Disulfide dimer (Oxidative coupling) |

| TLC Visualization | Strong UV (254nm) + Ehrlich's Reagent (Pink) | Strong UV (254nm) |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental decision tree for heterocycle synthesis.

References

-

Copper-Catalyzed Synthesis of Indoles

- Wang, Z., et al. "Copper-Catalyzed Synthesis of 2-Arylindoles from 2-Haloaryl Ketones and Ammonia." Journal of Organic Chemistry, 2012.

-

Source:

-

Synthesis of Benzo[b]thiophenes

-

General Deoxybenzoin Reactivity

- BenchChem Technical Guide. "Synthesis and Reactivity of Trifluoromethylacetophenones."

-

Source:

-

Intramolecular Cyclization Reviews

- Ma, D., et al.

-

Source:

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 2. data.epo.org [data.epo.org]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols To Prepare Indole-Fused 1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving reaction yields for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone synthesis

The following Technical Support Guide is designed for researchers encountering yield issues with the synthesis of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone .

This guide prioritizes causality-based troubleshooting over generic advice. It addresses the two most common synthetic pathways: Pd-Catalyzed

Case ID: SYN-DEOXY-CF3-BR Target Molecule: 2-(2-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one Core Challenge: Preserving the ortho-bromo substituent while coupling an electron-deficient acetophenone.

Diagnostic Decision Matrix

Before adjusting your protocol, identify your failure mode.

Figure 1: Diagnostic workflow for identifying yield-limiting factors.

Protocol A: Pd-Catalyzed -Arylation (Optimization)

Context: This route couples 4'-trifluoromethylacetophenone with 1-bromo-2-iodobenzene . The Trap: The reaction relies on site-selectivity. Palladium must insert into the C-I bond (weaker) and leave the C-Br bond (stronger) intact. If the catalyst is too active or the temperature too high, you will lose the bromine (hydrodehalogenation) or cyclize to a benzofuran.

Critical Parameters for Yield Improvement

| Parameter | Recommendation | Scientific Rationale |

| Electrophile | 1-Bromo-2-iodobenzene | Crucial. Do not use 1,2-dibromobenzene. The C-I bond undergoes oxidative addition significantly faster than C-Br, allowing chemoselectivity at lower temperatures. |

| Catalyst Source | Pd(dba)₂ or Pd₂(dba)₃ | Avoid Pd(OAc)₂ if possible; the acetate ion can sometimes promote C-H activation pathways that lead to side products in electron-deficient systems. |

| Ligand | DPEphos or Xantphos | These large bite-angle bisphosphines facilitate Reductive Elimination . Fast reductive elimination is required to compete against |

| Base | K₃PO₄ (anhydrous) | Avoid NaOtBu. The 4'-CF3 group makes the acetophenone |

| Solvent | Toluene or 1,4-Dioxane | Run at 60-80°C . Do not exceed 100°C; high heat promotes oxidative addition into the ortho-bromide. |

Optimized Protocol A

-

Charge: Flame-dry a Schlenk flask. Add Pd(dba)₂ (2 mol%) and DPEphos (3 mol%).

-

Solvent: Add anhydrous Toluene (0.2 M relative to ketone). Stir 5 min to form the active catalyst.

-

Substrates: Add 4'-trifluoromethylacetophenone (1.1 equiv) and 1-bromo-2-iodobenzene (1.0 equiv).

-

Base: Add K₃PO₄ (2.0 equiv).

-

Reaction: Heat to 70°C . Monitor by HPLC/UPLC.

-

Checkpoint: If >10% debrominated product (Mass 264 vs 343) appears, lower temp to 50°C and increase catalyst loading to 5 mol%.

-

Protocol B: The Weinreb Route (Recommended Alternative)

Context: If Protocol A fails due to sensitivity, this route is the industrial "Gold Standard" for reliability. It avoids transition metal selectivity issues entirely.

Chemistry: Nucleophilic attack of a Grignard reagent on a Weinreb amide. The Trap: The ortho-bromo group on the phenyl ring is susceptible to Metal-Halogen Exchange (Lithium/Magnesium swapping with Bromine) if the temperature is not strictly controlled.

Optimized Workflow

Figure 2: Weinreb amide synthesis pathway minimizing side reactions.

Step-by-Step Guide

-

Precursor Synthesis: Convert 2-(2-bromophenyl)acetic acid to its Weinreb amide using EDC·HCl and N,O-dimethylhydroxylamine.[1] Isolate and dry thoroughly.[2]

-

Grignard Source: Use 4-(trifluoromethyl)phenylmagnesium bromide (commercial or prepared fresh).

-

Note: Do not try to make the Grignard from the 2-bromophenyl side; it will self-polymerize or cyclize.

-

-

The Coupling (Crucial Step):

-

Dissolve the Weinreb amide in THF and cool to -78°C (Dry ice/Acetone).

-

Add the Grignard reagent (1.2 equiv) dropwise over 30 minutes.

-

Why? At -78°C, nucleophilic attack on the amide is faster than metal-halogen exchange at the ortho-bromo position.

-

-

Workup: Quench with 1M HCl at low temperature, then warm to room temperature. This hydrolyzes the tetrahedral intermediate to the ketone.

Troubleshooting FAQs

Q: Why am I seeing significant amounts of 4'-trifluoromethylacetophenone in the crude mixture of Protocol A (Pd-catalyzed)? A: This is likely reductive dehalogenation of the product or starting material, coupled with hydrolysis. If your solvent is not anhydrous, or if you are using an alcohol co-solvent, the Pd-hydride species will replace the Iodine/Bromine with Hydrogen. Fix: Ensure Toluene is sodium-dried. Switch to a ligand that creates a more crowded metal center (e.g., XPhos) to discourage hydride coordination.

Q: In the Weinreb route, I isolated a tertiary alcohol. What happened? A: You had over-addition . The tetrahedral intermediate collapsed to the ketone during the reaction, and a second equivalent of Grignard attacked the ketone. Fix: This usually happens if the reaction warms up too fast or if the quench is delayed. The Weinreb intermediate is stable only at low temperatures with Mg coordination. Ensure the quench (HCl) is added while the reaction is still cold (-20°C to 0°C).

Q: Can I use the Suzuki-Miyaura coupling instead? A: Not directly for this ketone. Suzuki couples Aryl-Halide + Aryl-Boronic Acid to make a Biaryl (Ar-Ar), not a ketone (Ar-CO-CH2-Ar). You would need Carbonylative Suzuki Coupling (Ar-X + CO gas + Ar-B(OH)2). Warning: Carbonylative coupling with an ortho-substituted aryl halide is kinetically very slow and often results in low yields due to steric hindrance preventing CO insertion.

References

-

Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of α-Aryl Ketones via Pd-Catalyzed Arylation of Ketones. Journal of the American Chemical Society.[3] Link

- Foundational text for ligand selection in ketone aryl

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed α-Arylation of Esters and Amides under Mild Conditions. Accounts of Chemical Research. Link

- Details the mechanism of reductive elimination vs.

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

- The definitive guide for the Weinreb amide route.

-

BenchChem Technical Support. (2025). Preventing debromination in pyridine coupling reactions.[4][5] Link

- Source for specific troubleshooting on dehalogen

Sources

Technical Support Center: Catalyst Optimization for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone Cyclization

Status: Operational

Ticket ID: OPT-PD-CYC-094

Subject: Optimizing Catalyst Loading & Troubleshooting Intramolecular

Executive Summary

You are attempting the intramolecular

The Challenge: This substrate presents a "push-pull" conflict:

-

Steric Demand: The ortho-bromo substituent creates significant steric hindrance during the oxidative addition and enolate binding steps.

-

Electronic Deactivation: The 4'-trifluoromethyl (

) group on the acetophenone core increases the acidity of the

This guide addresses the delicate balance of catalyst loading, ligand selection, and reaction engineering required to drive this reaction to completion.

Module 1: Catalyst & Ligand Selection Strategy

Q: Why does my reaction stall at 60% conversion despite using 5 mol% Pd( ) ?

A: The standard tetrakis(triphenylphosphine)palladium(0) is insufficient for this sterically congested intramolecular closure. The stalling is likely due to catalyst decomposition (Pd black formation) before the difficult reductive elimination step can occur.

The Fix: Switch to a catalyst system capable of supporting bulky, electron-rich phosphines.[1]

-

Precursor: Use

or -

Ligand: You require a ligand that facilitates both oxidative addition into the hindered aryl bromide and rapid reductive elimination to form the six-membered ring.

Recommended Ligand Screening Table:

| Ligand Class | Specific Ligand | Loading Recommendation | Rationale |

| Dialkylbiaryl (Buchwald) | XPhos or SPhos | 0.5 - 2.0 mol% | Primary Recommendation. The biaryl backbone prevents Pd aggregation, while the bulky alkyl groups accelerate reductive elimination. |

| Tri-alkyl Phosphine | 1.0 - 3.0 mol% | Excellent for sterically demanding couplings; highly electron-rich to boost oxidative addition. | |

| Bisphosphine | Xantphos | 2.0 - 5.0 mol% | The wide bite angle (111°) favors reductive elimination, though it may be slower to initiate oxidative addition on the hindered bromide. |

Module 2: Visualizing the Failure Points

To troubleshoot effectively, you must visualize where the cycle breaks. The diagram below maps the catalytic cycle specifically for your trifluoromethyl-substituted substrate.

Figure 1: Catalytic cycle for intramolecular

Module 3: Optimization Protocol (Step-by-Step)

Q: How do I determine the Minimum Effective Loading (MEL)?

A: Do not guess. Perform a Reaction Progress Kinetic Analysis (RPKA) . The

Protocol:

-

Standard Conditions:

-

Solvent: Toluene or 1,4-Dioxane (degassed).

-

Base:

(2.0 equiv) or -

Temperature: 80°C - 100°C.

-

-

The "Same-Excess" Experiment:

-

Run two parallel reactions:

-

Run A: Standard concentration (e.g., 0.1 M).

-

Run B: Half concentration (0.05 M) but same catalyst loading relative to solvent volume.

-

-

Interpretation: If Run A and Run B overlay perfectly when conversion is plotted against time-adjusted, the reaction is not suffering from catalyst deactivation or product inhibition. If they diverge, you have stability issues.

-

Q: The reaction works on 50mg but fails on 10g. Why?

A: This is a classic Mass Transfer vs. Heat Transfer issue.

-

Exotherm: The deprotonation and coupling are exothermic. On a large scale, localized hot spots can accelerate catalyst decomposition (Pd black formation) before the turnover number (TON) is reached.

-

Headspace: Oxygen leakage is more fatal at low catalyst loadings.

Scale-Up Checklist:

-

Dosing: Do not add all base at once. Use a portion-wise addition of the base to keep the concentration of the reactive enolate controlled.

-

Catalyst Activation: Pre-heat the catalyst/ligand mixture in a small volume of solvent for 5 minutes before adding it to the main reaction vessel to ensure the active

species is formed.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Figure 2: Diagnostic logic for reaction failure. "Des-bromo SM" refers to the starting material where the Bromine has been replaced by Hydrogen.

References

-

Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[4] Highly Active and Selective Catalysts for the Formation of

-Aryl Ketones.[1][2] Journal of the American Chemical Society.[2] -

Culkin, D. A., & Hartwig, J. F. (2003).

-Arylation of Carbonyl Compounds and Nitriles.[1][4][5][6] Accounts of Chemical Research. -

Martin, R., & Buchwald, S. L. (2008).

-Arylation of -

Hesp, K. D., & Stradiotto, M. (2010). Intramolecular

-Arylation of Ketones: A Review. ChemCatChem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 5. studenttheses.uu.nl [studenttheses.uu.nl]

- 6. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

storage stability and degradation of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

Welcome to the technical support center for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this key chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during its use.

Part 1: Proactive Storage & Handling FAQs

This section provides answers to frequently asked questions regarding the proactive measures you can take to prevent degradation before it occurs.

Question 1: What are the ideal storage conditions for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone?